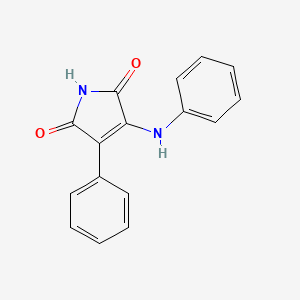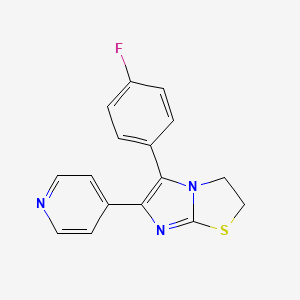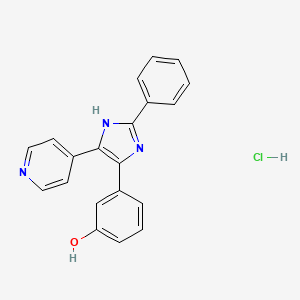![molecular formula C20H22F2N6O B10755636 N-[5-(2,3-difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-yl]-2-(1-ethylpiperidin-4-yl)acetamide](/img/structure/B10755636.png)
N-[5-(2,3-difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-yl]-2-(1-ethylpiperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-698596-AC is a glycogen synthase kinase 3 inhibitor (GSK3i) that has shown significant potential in various scientific research applications. This compound has been studied for its role in reversing HIV latency and its potential therapeutic applications in cancer treatment .
Chemical Reactions Analysis
SB-698596-AC undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SB-698596-AC has been extensively studied for its scientific research applications in various fields:
Chemistry: It is used as a tool compound to study the inhibition of glycogen synthase kinase 3 and its effects on various biochemical pathways.
Mechanism of Action
SB-698596-AC exerts its effects by inhibiting glycogen synthase kinase 3, a key enzyme involved in various cellular processes. The inhibition of this enzyme leads to the modulation of multiple signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. The molecular targets and pathways involved in the mechanism of action of SB-698596-AC include the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway .
Comparison with Similar Compounds
SB-698596-AC can be compared with other glycogen synthase kinase 3 inhibitors, such as GSK-3β inhibitors and other small molecule inhibitors targeting similar pathways. Some similar compounds include:
GSK-3β inhibitors: These compounds share a similar mechanism of action by inhibiting glycogen synthase kinase 3β, leading to the modulation of various signaling pathways.
EZH2 inhibitors: These compounds target the enhancer of zeste homolog 2 (EZH2) enzyme, which is involved in the regulation of gene expression through histone methylation.
SB-698596-AC stands out due to its specific inhibition of glycogen synthase kinase 3 and its unique applications in HIV latency reversal and cancer treatment .
Properties
Molecular Formula |
C20H22F2N6O |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[5-(2,3-difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-yl]-2-(1-ethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C20H22F2N6O/c1-2-28-8-6-12(7-9-28)10-17(29)23-19-14-11-16(24-26-20(14)27-25-19)13-4-3-5-15(21)18(13)22/h3-5,11-12H,2,6-10H2,1H3,(H2,23,25,26,27,29) |
InChI Key |
OGFGCRFMUGVFGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)CC(=O)NC2=NNC3=NN=C(C=C32)C4=C(C(=CC=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755571.png)
![4-[1-ethyl-7-(piperazin-1-ylcarbonyl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B10755583.png)
![4-(4-Ethoxy-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755605.png)
![N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10755613.png)
![N-(5-Bromo-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(1-ethylpiperidin-4-yl)acetamide](/img/structure/B10755615.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-[2-(methylamino)ethoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride](/img/structure/B10755616.png)
![4-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755618.png)
![N-[6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B10755622.png)
![4-[5-(6-Methoxynaphthalen-2-yl)-1-methyl-2-(2-methyl-4-methylsulfinylphenyl)imidazol-4-yl]pyridine](/img/structure/B10755623.png)
![N-(5-bromo-6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B10755628.png)
![N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride](/img/structure/B10755646.png)

